1-[4-(Difluoromethoxy)phenyl]ethan-1-one
Overview
Description
1-[4-(Difluoromethoxy)phenyl]ethan-1-one, or 1,4-diFMO, is an organic compound that has been studied for its potential applications in scientific research. 1,4-diFMO is a fluorinated aromatic ether compound that has been used in a variety of laboratory experiments due to its unique chemical properties.
Scientific Research Applications
Chemical Synthesis and Intermediate Compounds
- 1-[4-(Difluoromethoxy)phenyl]ethan-1-one and its derivatives play a role in the synthesis of various compounds. For instance, it's used in the synthesis of antiosteoporosis drugs, exemplified by the preparation of 2-Phenyl(4-pyrrolidinylethoxyphenyl) ethan-1-one, an intermediate in the synthesis of Lasofoxifene (Guo Bao-guo, 2012).
Materials Science and Liquid Crystals 2. In materials science, certain derivatives of 1-[4-(Difluoromethoxy)phenyl]ethan-1-one contribute to the development of stable liquid crystals with large negative dielectric anisotropy, enhancing their application in display technologies (M. Osman, T. Huynh-Ba, 1983).
Crystallography and Molecular Interactions 3. Research in crystallography has utilized compounds like 1-phenyl-1,2-ethanediol, a structurally related compound, to investigate intermolecular interactions within crystal structures. This research offers insights into molecular bonding and arrangement, which is crucial in the field of crystal engineering and pharmaceuticals (R. Bikas, M. Emami, A. Kozakiewicz, 2019).
Catalysis and Organic Reactions 4. In the field of catalysis, compounds derived from 1-[4-(Difluoromethoxy)phenyl]ethan-1-one are used as intermediates in various organic reactions. For instance, research on gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols involves similar ethane derivatives (Zhibin Zhang, R. Widenhoefer, 2008).
Environmental Science and Corrosion Inhibition 5. In environmental science, derivatives of 1-[4-(Difluoromethoxy)phenyl]ethan-1-one, such as ETHAN, have been studied for their effectiveness in inhibiting corrosion of carbon steel in acidic mediums. This is vital for industrial applications where metal durability is crucial (S. Costa et al., 2021).
Biocatalysis and Organic Synthesis 6. In biocatalysis, specific derivatives like 1-phenyl-1,2-ethanediol are used for their chiral properties in asymmetric synthesis. Candida parapsilosis SYB-1, for example, is utilized for the preparation of S-1-phenyl-1,2-ethanediol, a valuable chiral building block in organic synthesis (Nie Yao, 2003).
QSAR Analysis and Antioxidant Activity 7. QSAR (Quantitative Structure-Activity Relationship) analysis of certain derivatives reveals their potential as antioxidants. This kind of analysis helps in designing new antioxidants by understanding molecular structure-activity relationships (І. Drapak et al., 2019).
properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGWRVLNOYPOIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232778 | |
Record name | 1-(4-(Difluoromethoxy)phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Difluoromethoxy)phenyl]ethan-1-one | |
CAS RN |
83882-67-1 | |
Record name | 1-[4-(Difluoromethoxy)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83882-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-(Difluoromethoxy)phenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083882671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-(Difluoromethoxy)phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(difluoromethoxy)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.772 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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